Ono-RS-082

Übersicht

Beschreibung

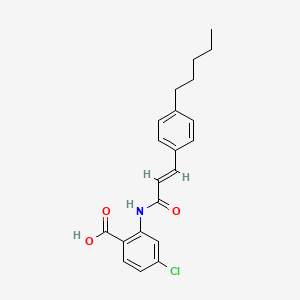

Ono-RS-082 is a versatile chemical compound with the molecular formula C21H22ClNO3. It is known for its unique structure and properties, which make it valuable in various scientific research fields, including drug development, catalysis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ono-RS-082 typically involves the reaction of 4-chloro-2-aminobenzoic acid with 4-amylcinnamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Ono-RS-082 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Ono-RS-082 has been investigated for its effects on platelet activation and thromboxane production. In vitro studies have shown that this compound can inhibit epinephrine-stimulated thromboxane production in human platelets at concentrations as low as 3.5 μM. This inhibition suggests a potential therapeutic role in managing thrombotic disorders, where excessive platelet activation is a concern .

Key Findings:

- Inhibition of Platelet Activation: this compound effectively blocks the turnover of arachidonic acid in stimulated platelets, indicating its potential utility in preventing thrombus formation.

- Mechanistic Insights: The compound's ability to disrupt endosomal tubule formation and maintain the Golgi complex highlights its multifaceted role in cellular signaling pathways related to cardiovascular health .

Neurobiology

The role of iPLA2 in neuroinflammation and neurodegenerative diseases has prompted research into this compound as a neuroprotective agent. Arachidonic acid, released by iPLA2 activity, is involved in inflammatory processes that can exacerbate neurodegenerative conditions such as Alzheimer's disease.

Case Studies:

- Neuroprotective Effects: Research indicates that inhibiting iPLA2 activity may reduce neuroinflammatory responses, thereby potentially mitigating neuronal damage associated with diseases like Alzheimer's .

- Potential for Drug Development: The compound's effects on lipid signaling pathways suggest it could be a candidate for developing drugs aimed at treating neurodegenerative diseases characterized by chronic inflammation .

Cancer Research

This compound's inhibition of iPLA2 has implications for cancer biology, particularly regarding tumor growth and metastasis. The modulation of lipid metabolism is crucial in cancer cell proliferation and survival.

Research Insights:

- Tumor Growth Inhibition: Studies have shown that targeting iPLA2 can alter the lipid microenvironment of tumors, affecting their growth dynamics and metastatic potential.

- Therapeutic Strategies: By integrating this compound into treatment regimens, researchers are exploring its potential to enhance the efficacy of existing cancer therapies through combined inhibition of metabolic pathways critical for tumor progression .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings | Potential Implications |

|---|---|---|---|

| Cardiovascular Health | Inhibition of thromboxane production | Reduced platelet activation | Treatment for thrombotic disorders |

| Neurobiology | Modulation of neuroinflammation | Neuroprotective effects observed | Strategies for neurodegenerative diseases |

| Cancer Research | Alteration of lipid metabolism | Inhibition of tumor growth and metastasis | Enhancing cancer therapy efficacy |

Wirkmechanismus

The primary mechanism of action of Ono-RS-082 involves the inhibition of phospholipase A2, an enzyme responsible for the hydrolysis of phospholipids into fatty acids and lysophospholipids. By inhibiting this enzyme, the compound can modulate various cellular processes, including inflammation and signal transduction. The molecular targets and pathways involved include the phospholipase A2 enzyme and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-aminobenzoic acid: A precursor in the synthesis of Ono-RS-082.

N-(4-Amylcinnamoyl)anthranilic acid: A structurally similar compound with similar biological activities

Uniqueness

This compound stands out due to its unique combination of a cinnamoyl group and a chlorobenzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit phospholipase A2 with high specificity makes it a valuable tool in biochemical research and drug development .

Biologische Aktivität

Ono-RS-082 is a synthetic compound known primarily as a reversible inhibitor of phospholipase A2 (PLA2), which plays a crucial role in various biological processes, including inflammation and cell signaling. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and relevant research findings.

- Chemical Name : 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-benzoic acid

- Molecular Formula : C21H22ClNO3

- Molecular Weight : 371.9 Da

- CAS Number : 99754-06-0

- Purity : >98%

- Solubility : Soluble in DMSO and DMF

This compound functions primarily as an inhibitor of Ca2+-independent phospholipase A2. Its inhibitory action has been quantified with an IC50 value of approximately 7 µM for purified guinea pig lung PLA2 . This inhibition leads to significant effects on various biological pathways, particularly those involving lipid metabolism and inflammatory responses.

Inhibition of Thromboxane Production

One of the notable effects of this compound is its ability to inhibit epinephrine-stimulated thromboxane production in human platelets, achieving an inhibition rate of approximately 86% at a concentration of 3.5 µM . This action suggests potential therapeutic applications in conditions where thromboxane plays a detrimental role, such as cardiovascular diseases.

Impact on Cell Growth and Death

Research has demonstrated that this compound affects cell growth and apoptosis in various cancer cell lines. For instance, a study analyzed its effect on NCI-H460 cells (a human lung cancer cell line) under doxorubicin treatment. The results indicated that this compound modulates cell viability and death pathways, providing insights into its potential role in cancer therapy .

Table 1: Summary of Key Research Findings on this compound

Additional Observations

This compound has also been shown to disrupt endosome tubule formation and maintain the Golgi complex, which suggests its involvement in intracellular trafficking processes . These findings highlight the compound's multifaceted role in cellular physiology beyond merely inhibiting PLA2.

Eigenschaften

IUPAC Name |

4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVFITMPFHDRBZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244231 | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99754-06-0 | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099754060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino] benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.